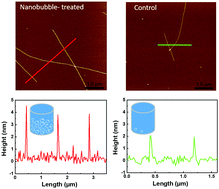The effects of nanobubbles on the assembly of glucagon amyloid fibrils
Soft Matter Pub Date: 2021-02-08 DOI: 10.1039/D0SM02279A
Abstract
Some recent studies have shown that the surface and interface play an important role in the assembly and aggregation of amyloid proteins. However, it is unclear how the gas–liquid interface affects the protein assembly at the nanometer scale although the presence of gas–liquid interfaces is very common in in vitro experiments. Nanobubbles have a large specific surface area, which provides a stage for interactions with various proteins and peptides on the nanometer scale. In this work, nanobubbles produced in solution were employed for studying the effects of the gas–liquid interface on the assembly of glucagon proteins. Atomic force microscopy (AFM) studies showed that nanobubble-treated glucagon solution formed fibrils with an apparent height of 4.02 ± 0.71 nm, in contrast to the fibrils formed with a height of 2.14 ± 0.53 nm in the control. Transmission electron microscopy (TEM) results also showed that nanobubbles promoted the assembly of glucagon to form more fibrils. Thioflavin T (ThT) fluorescence and Fourier transform infrared (FTIR) analyses indicated that the nanobubbles induced the change of the glucagon conformation to a β-sheet structure. A mechanism that explains how nanobubbles affect the assembly of glucagon amyloid fibrils was proposed based on the above-mentioned experimental results. Given the fact that there are a considerable amount of nanobubbles existing in protein solutions, our results indicate that nanobubbles should be considered for fully understanding the protein aggregation events in vitro.


Recommended Literature
- [1] A computational investigation of the structure of polythiocyanogen
- [2] A closer look at the light-induced changes in the mechanical properties of azobenzene-containing polymers by statistical nanoindentation
- [3] The mechanochemical Scholl reaction – a solvent-free and versatile graphitization tool†
- [4] Recent progress on carbon-based support materials for electrocatalysts of direct methanol fuel cells†
- [5] Aldolase and N-heterocyclic carbene gold(i) catalysts: compartmentalization and immobilization on anionic clays for concurrent hybrid catalysis at acidic pH†
- [6] Co2+ substituted La2CuO4/LaCoO3 perovskite nanocomposites: synthesis, properties and heterogeneous catalytic performance
- [7] Linear plot method. Part I. Analysis of mixtures in potentiometric precipitation titrations
- [8] Unravelling the effects of size, volume fraction and shape of nanoparticle additives on crystallization of nanocomposite polymers†
- [9] The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions†
- [10] Synthesis of α-d-Glcp-(1→3)-α-d-Galf-(1→2)-α-l-Rhap constituent of the CPS of Streptococcus pneumoniae 22F. Effect of 3-O-substitution in 1,2-cis α-d-galactofuranosylation†










